molecular formula C3H7Cl2P B1582907 Dichloroisopropylphosphine CAS No. 25235-15-8

Dichloroisopropylphosphine

Cat. No.: B1582907
CAS No.: 25235-15-8
M. Wt: 144.96 g/mol
InChI Key: LSMMTQDEKKQXAG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloroisopropylphosphine is typically synthesized by treating phosphorus trichloride with the Grignard reagent isopropylmagnesium chloride . The reaction can be represented as follows:

PCl3+2(CH3)2CHMgCl(CH3)2CHPCl2+2MgCl2\text{PCl}_3 + 2 \text{(CH}_3\text{)}_2\text{CHMgCl} \rightarrow \text{(CH}_3\text{)}_2\text{CHPCl}_2 + 2 \text{MgCl}_2 PCl3​+2(CH3​)2​CHMgCl→(CH3​)2​CHPCl2​+2MgCl2​

This reaction is conducted under an inert atmosphere to prevent the compound from reacting with moisture or oxygen .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Dichloroisopropylphosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dichloroisopropylphosphine is used in various scientific research applications, including:

Mechanism of Action

The mechanism by which dichloroisopropylphosphine exerts its effects involves its reactivity with various nucleophiles. It acts as a source of the phosphine group in chemical reactions, facilitating the formation of phosphine-containing compounds . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Uniqueness: Dichloroisopropylphosphine is unique due to its specific reactivity and the ability to form a wide range of phosphine derivatives. Its violent reaction with water and its use in various cross-coupling reactions make it distinct from other similar compounds .

Properties

IUPAC Name

dichloro(propan-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Cl2P/c1-3(2)6(4)5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMMTQDEKKQXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336776
Record name Dichloroisopropylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25235-15-8
Record name Dichloroisopropylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloroisopropylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloroisopropylphosphine
Reactant of Route 2
Dichloroisopropylphosphine

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